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Compound of Interest

Compound Name:
Tert-butyl N-benzyl-N-(2-

hydroxyethyl)carbamate

Cat. No.: B175846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for tert-butyl N-benzyl-N-(2-
hydroxyethyl)carbamate, a valuable intermediate in organic synthesis. The document

provides a comprehensive overview of the synthetic route, detailed experimental protocols, and

quantitative data to support reproducibility.

Synthesis Pathway Overview
The most common and efficient synthesis of tert-butyl N-benzyl-N-(2-
hydroxyethyl)carbamate is a two-step process. The first step involves the N-benzylation of

ethanolamine to produce N-benzylethanolamine. The subsequent step is the protection of the

secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate

(Boc₂O). This pathway is favored due to the ready availability of starting materials and

generally high yields.

The overall reaction scheme is as follows:

Step 1: Synthesis of N-Benzylethanolamine

Ethanolamine reacts with benzyl chloride to yield N-benzylethanolamine.

Step 2: Synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
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N-Benzylethanolamine is then reacted with di-tert-butyl dicarbonate to afford the final product,

tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. The amino group of N-

benzylethanolamine is more nucleophilic than the hydroxyl group, allowing for selective

protection.[1]

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of tert-
butyl N-benzyl-N-(2-hydroxyethyl)carbamate and its intermediate.

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Reagents Solvent Yield (%)

N-

Benzylethano

lamine

C₉H₁₃NO 151.21

Ethanolamine

, Benzyl

Chloride,

Solid Phase

Base

- High

tert-butyl N-

benzyl-N-(2-

hydroxyethyl)

carbamate

C₁₄H₂₁NO₃ 251.32

N-

Benzylethano

lamine, Di-

tert-butyl

dicarbonate

(Boc₂O)

Dichlorometh

ane (DCM)
86

Experimental Protocols
Step 1: Synthesis of N-Benzylethanolamine
This protocol is based on the reaction of ethanolamine with benzyl chloride in the presence of a

solid phase base.[2]

Materials:

Ethanolamine
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Benzyl Chloride

Powdered solid phase strong base (e.g., powdered NaOH or KOH)

Procedure:

To a reaction flask, add ethanolamine.

Under stirring, add the powdered solid phase strong base.

Slowly add benzyl chloride dropwise at a temperature of 40-80 °C over a period of 4-6 hours.

After the addition is complete, increase the temperature to 80-120 °C and continue the

reaction for 1-2 hours.

After the reaction is complete, filter the hot reaction mixture.

The filtrate is subjected to vacuum distillation, collecting the fraction at 153-156 °C to obtain

N-benzylethanolamine.

Step 2: Synthesis of tert-butyl N-benzyl-N-(2-
hydroxyethyl)carbamate
This protocol describes the Boc protection of N-benzylethanolamine.[3]

Materials:

N-Benzylethanolamine (5.00 g, 33.1 mmol)

Di-tert-butyl dicarbonate (Boc₂O) (7.68 mL, 33.1 mmol)

Dichloromethane (DCM) (132 mL)

Procedure:

Dissolve N-benzylethanolamine in DCM in a suitable reaction flask.

Cool the solution before adding di-tert-butyl dicarbonate.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture can be worked up. A typical workup involves

quenching the reaction, followed by extraction and purification. A patent describing a similar

reaction, though followed by an oxidation step, quenches the mixture with a 1:1 solution of

saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.[3]

The product is then isolated by silica gel chromatography to yield tert-butyl N-benzyl-N-(2-
hydroxyethyl)carbamate as a clear, colorless oil.[3]

Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
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Step 1: N-Benzylation

Step 2: Boc Protection

Starting Materials

Intermediate

Final Product

Reagent

Ethanolamine N-Benzylethanolamine

Solid Phase Base
40-120 °C

Benzyl Chloride
Solid Phase Base

40-120 °C

tert-butyl N-benzyl-N-
(2-hydroxyethyl)carbamate

DCM
Room Temp

Di-tert-butyl dicarbonate
(Boc₂O)

DCM
Room Temp

Click to download full resolution via product page

Caption: Synthetic workflow for tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate.
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Start: Step 1

Mix Ethanolamine and
Solid Phase Base

Add Benzyl Chloride
(40-80 °C, 4-6h)

Heat Reaction
(80-120 °C, 1-2h)

Hot Filtration

Vacuum Distillation

N-Benzylethanolamine

Start: Step 2

Dissolve N-Benzylethanolamine
in DCM

Add Boc₂O (cooled)

Stir at Room Temperature (1h)

Aqueous Workup

Silica Gel Chromatography

Final Product

Click to download full resolution via product page

Caption: Detailed experimental workflow for the two-step synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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